2-Biphenylmethanol
Overview
Description
. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by a biphenyl structure with a hydroxymethyl group attached to the second carbon of one of the phenyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Biphenylmethanol can be synthesized through several methods. One common method involves the reduction of biphenylcarboxaldehyde using sodium borohydride or other reducing agents . Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst such as palladium on carbon . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Biphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form biphenylcarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to biphenylmethane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylmethane.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
2-Biphenylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenylmethanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylmethanol: Similar to 2-Biphenylmethanol but with the hydroxymethyl group attached to the fourth carbon of the phenyl ring.
Biphenyl-4-methanol: Another isomer with the hydroxymethyl group on the fourth carbon of the biphenyl structure.
Uniqueness
This compound is unique due to its specific position of the hydroxymethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its isomers .
Properties
IUPAC Name |
(2-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTQADPEPIVMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031183 | |
Record name | [1,1′-Biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-43-0, 41376-19-6 | |
Record name | [1,1′-Biphenyl]-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [1,1′-Biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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